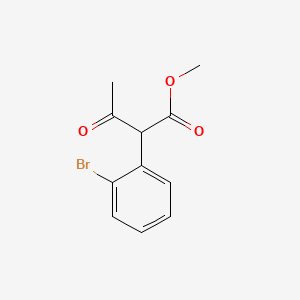

Methyl 2-(2-bromophenyl)-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(2-bromophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNLLHXMARGDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-(2-bromophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a substituted β-keto ester of significant interest in synthetic organic chemistry. Its structural motifs, including the brominated phenyl ring and the β-keto ester functionality, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures with potential applications in medicinal chemistry and materials science. The reactivity of this compound is intrinsically linked to its physical properties, which dictate its behavior in different solvent systems, its purification requirements, and its stability under various conditions.

This in-depth technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to be a valuable resource for researchers, offering not only data but also the underlying scientific principles and experimental methodologies necessary for its effective use and characterization.

Molecular Structure and Key Features

The unique reactivity of this compound stems from its distinct structural components. The presence of a bromine atom on the phenyl ring introduces a site for various cross-coupling reactions, while the β-keto ester moiety allows for a rich chemistry, including enolate formation, alkylation, and cyclization reactions.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, experimentally determined values for properties such as melting and boiling points are not widely reported in the literature. The values provided are a combination of reported data and scientifically predicted values.

| Property | Value | Source |

| CAS Number | 1243144-97-9 | AK Scientific Inc.[1] |

| Molecular Formula | C₁₁H₁₁BrO₃ | AK Scientific Inc.[1] |

| Molecular Weight | 271.11 g/mol | AK Scientific Inc.[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not available (experimentally determined) | - |

| Boiling Point | 320.1 ± 27.0 °C (Predicted) | - |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 9.54 ± 0.46 (Predicted) | - |

| Storage Temperature | Refrigerator, cool, dry place | Sigma-Aldrich, AK Scientific Inc.[1] |

Keto-Enol Tautomerism: A Core Concept

A critical aspect of the chemistry of β-keto esters is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring.

Figure 2: Keto-enol tautomerism in this compound.

The keto-enol tautomerism has profound implications for the compound's reactivity and its characterization by spectroscopic methods. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, separate signals for both tautomers may be observed, and the ratio of the integrals of these signals can be used to determine the equilibrium constant.[2][3][4]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of the aromatic ring and the keto-enol tautomerism.

-

Aromatic Protons: Signals in the range of 7.0-7.8 ppm, showing splitting patterns consistent with a disubstituted benzene ring.

-

Methine Proton (α-carbon): For the keto form, a signal around 4.0-4.5 ppm. This proton is absent in the enol form.

-

Methyl Protons (acetyl group): A singlet around 2.2-2.5 ppm for the keto form. A slightly different chemical shift would be expected for the enol form.

-

Methyl Protons (ester group): A singlet around 3.7-3.9 ppm for both tautomers, although slight differences may be observed.

-

Enolic Hydroxyl Proton: A broad singlet in the downfield region (10-14 ppm) for the enol form, characteristic of an intramolecularly hydrogen-bonded proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would also show distinct signals for the keto and enol forms.

-

Carbonyl Carbons: Signals for the ketone and ester carbonyls in the keto form would appear in the range of 190-210 ppm and 165-175 ppm, respectively. In the enol form, the corresponding carbons would have different chemical shifts.

-

Aromatic Carbons: Six signals in the aromatic region (110-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

α-Carbon: A signal around 50-60 ppm for the keto form.

-

Methyl Carbons: Signals for the acetyl and ester methyl groups in the range of 20-30 ppm and 50-55 ppm, respectively.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would provide key information about the functional groups present.

-

Carbonyl Stretching (C=O): In the keto form, two distinct carbonyl stretching bands are expected: one for the ketone (around 1720-1740 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹). In the enol form, the ketone carbonyl absorption would be shifted to a lower frequency (around 1650 cm⁻¹) due to conjugation and hydrogen bonding, and the ester carbonyl may also show a slight shift.

-

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the hydrogen-bonded hydroxyl group in the enol tautomer.

-

C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Experimental Protocols

For a comprehensive understanding and utilization of this compound, experimental determination of its physical properties is crucial. The following section outlines standard protocols for these determinations.

Synthesis and Purification Workflow

A plausible synthetic route to this compound involves the acylation of a suitable precursor. A general workflow is depicted below.

Figure 3: A general workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis (Hypothetical Protocol):

-

Preparation of the Enolate: To a solution of methyl 2-bromophenylacetate in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.

-

Acylation: After stirring for a period to ensure complete enolate formation, add an acetylating agent like acetyl chloride or acetic anhydride to the reaction mixture.

-

Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

-

Ensure the sample of this compound is pure and completely dry.

-

Pack a small amount of the crystalline solid into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. A sharp melting range (typically less than 2 °C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility of a compound is essential for designing reaction conditions, extraction procedures, and purification methods.

Protocol for Qualitative Solubility Determination:

-

Place a small amount (approximately 10-20 mg) of this compound into a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

-

Agitate each test tube vigorously for about one minute.

-

Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.

Protocol for Quantitative Solubility Determination (Gravimetric Method):

-

Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

-

Carefully filter the solution to remove any undissolved solid.

-

Accurately measure a known volume of the saturated solution into a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Weigh the container with the residue. The difference in weight gives the mass of the dissolved solid.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

This compound is a valuable building block in organic synthesis. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a comprehensive overview of the current knowledge, including predicted values and established experimental protocols for their determination. A thorough understanding of its physicochemical properties, particularly the keto-enol tautomerism, is essential for its effective application in research and development. Further experimental investigation is warranted to fully characterize this promising compound.

References

Methyl 2-(2-bromophenyl)-3-oxobutanoate CAS number and IUPAC name.

An In-Depth Technical Guide to Methyl 2-(2-bromophenyl)-3-oxobutanoate

Introduction

This compound is a bifunctional organic molecule that serves as a versatile building block in modern synthetic chemistry. As an α-aryl-β-keto ester, its structure is characterized by a reactive β-dicarbonyl system and an aryl bromide moiety. This unique combination allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex heterocyclic systems and other motifs relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis based on established catalytic methods, detailed analytical characterization, and an exploration of its synthetic potential.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. The primary identifiers and key physical properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1243144-97-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2] |

| Molecular Weight | 271.11 g/mol | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | [1] |

| InChI Key | KWNLLHXMARGDDM-UHFFFAOYSA-N |

Synthesis: Palladium-Catalyzed α-Arylation

The construction of the C(aryl)-C(α) bond is the key challenge in synthesizing α-aryl keto esters. While classical methods involving harsh bases can be effective, they often suffer from poor functional group tolerance. Modern palladium-catalyzed cross-coupling reactions provide a mild and highly efficient alternative. The α-arylation of β-keto esters, pioneered by groups like Buchwald and Hartwig, is the premier method for synthesizing compounds like this compound.[4][5]

Rationale and Mechanistic Insight

The reaction couples the enolate of methyl acetoacetate with an aryl bromide (in this case, 1-bromo-2-iodobenzene or 1,2-dibromobenzene could be used, but we will focus on 2-bromoiodobenzene for selectivity). The choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is crucial. The bulky ligand accelerates the rate-limiting reductive elimination step and prevents β-hydride elimination, while its electron-donating nature promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[4][6]

Below is a diagram illustrating the generally accepted catalytic cycle for this transformation.

References

- 1. 1243144-97-9 this compound AKSci 9165DY [aksci.com]

- 2. This compound | 1243144-97-9 [amp.chemicalbook.com]

- 3. 1243144-97-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 6. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for Methyl 2-(2-bromophenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. The proposed synthesis employs a two-step sequence commencing with the readily available 2-bromophenylacetic acid. The initial step involves a classic Fischer esterification to yield Methyl 2-(2-bromophenyl)acetate, which is subsequently subjected to a crossed Claisen condensation to introduce the acetyl group and form the target molecule. This guide offers detailed, step-by-step experimental protocols, mechanistic insights into the core chemical transformations, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary technical details to replicate and optimize this pathway.

Introduction: The Significance of β-Keto Ester Intermediates

β-Keto esters are a cornerstone class of compounds in organic synthesis, prized for their versatile reactivity. The presence of two carbonyl groups flanking a central α-carbon imparts unique chemical properties, most notably the enhanced acidity of the α-protons. This facilitates the formation of a stabilized enolate, a potent nucleophile that is central to a vast array of carbon-carbon bond-forming reactions.[1][2]

The target molecule, this compound, incorporates this valuable β-keto ester functionality onto a brominated phenyl ring. This specific combination of functional groups makes it a highly attractive building block for the synthesis of complex heterocyclic frameworks and other pharmacologically active molecules. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the β-keto ester moiety can be manipulated to construct diverse molecular scaffolds.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule, this compound, logically dictates the synthetic strategy. The key disconnection lies at the C2-C3 bond, which is formed between the α-carbon of the phenylacetate moiety and the acetyl carbonyl group. This bond is ideally constructed via a condensation reaction.

The Claisen condensation is a fundamental reaction for the formation of β-keto esters from two ester molecules.[1][3][4] Specifically, a crossed Claisen condensation , which involves two different esters, is the most direct approach here.[4][5] This leads to the identification of Methyl 2-(2-bromophenyl)acetate as a key precursor and an acetylating agent (such as methyl acetate or acetyl chloride) as the reaction partner.

Methyl 2-(2-bromophenyl)acetate can, in turn, be readily prepared from its corresponding carboxylic acid, 2-bromophenylacetic acid[6], through a standard esterification process.[7][8] This establishes a straightforward and efficient two-step pathway from a commercially available starting material.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

A Spectroscopic Guide to Methyl 2-(2-bromophenyl)-3-oxobutanoate: Characterization for Advanced Research and Development

Introduction: The Structural Significance of an Aryl β-Keto Ester

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a β-keto ester bearing an ortho-substituted aryl group. This class of molecules is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. The presence of three distinct functional groups—an ester, a ketone, and a brominated aromatic ring—within a compact scaffold provides a versatile platform for molecular elaboration. The β-keto ester moiety is a classic building block, enabling a wide range of transformations such as alkylations, acylations, and cyclizations to form complex heterocyclic systems. Furthermore, the 2-bromophenyl group serves as a handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the strategic introduction of molecular complexity.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic analysis provides a definitive fingerprint of a molecule's identity and purity. This in-depth guide presents a comprehensive analysis of this compound using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on the characterization of analogous compounds synthesized via palladium-catalyzed β-arylation of α-keto esters, a robust method for accessing this molecular class[1][2][3]. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational data and interpretive logic required to confidently identify and utilize this valuable chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.62 | Doublet (d) | 1H | Ar-H (ortho to Br) |

| ~ 7.35 | Triplet (t) | 1H | Ar-H |

| ~ 7.28 | Doublet (d) | 1H | Ar-H |

| ~ 7.18 | Triplet (t) | 1H | Ar-H |

| ~ 5.25 | Singlet (s) | 1H | C(H )(Ar)(C=O) |

| ~ 3.75 | Singlet (s) | 3H | O-CH₃ |

| ~ 2.30 | Singlet (s) | 3H | (C=O)-CH₃ |

Expert Interpretation:

-

Aromatic Region (δ 7.0-8.0): The four protons on the 2-bromophenyl group are expected to appear as a complex set of multiplets between δ 7.1 and 7.7 ppm. The proton ortho to the electron-withdrawing bromine atom is anticipated to be the most deshielded and appear furthest downfield (~7.62 ppm)[4].

-

Methine Proton (δ ~5.25): The single proton at the α-position, situated between the aromatic ring and the two carbonyl groups, is significantly deshielded. Its singlet multiplicity indicates no adjacent proton neighbors, which is consistent with the proposed structure.

-

Methyl Ester Protons (δ ~3.75): The three protons of the methyl ester group appear as a sharp singlet, a characteristic signal for this functional group.

-

Acetyl Protons (δ ~2.30): The three protons of the acetyl methyl group also appear as a singlet, located in the typical region for a methyl ketone.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence at a field strength of 400 MHz or higher. Typically, 16 to 64 scans are sufficient to obtain a high signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Caption: Workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization. For this molecule, High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is appropriate.

Predicted Mass Spectrometry Data (HRMS-ESI)

| m/z (Mass/Charge) | Ion Formula | Assignment |

| 270.9940, 272.9920 | [C₁₁H₁₁BrO₃+H]⁺ | [M+H]⁺ (Isotopic pattern for Br) |

| 292.9760, 294.9740 | [C₁₁H₁₁BrO₃+Na]⁺ | [M+Na]⁺ (Isotopic pattern for Br) |

Expert Interpretation:

The key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (or, in the case of ESI, the protonated or sodiated molecule) will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass units. For this compound (MW = 271.11), the [M+H]⁺ ion would be observed at m/z 270.9940 (for ⁷⁹Br) and 272.9920 (for ⁸¹Br). The observation of this doublet is definitive proof of the presence of a single bromine atom in the molecule. The high-resolution measurement allows for the calculation of the elemental formula, confirming C₁₁H₁₁BrO₃.

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating the [M+H]⁺ or [M+Na]⁺ ions.

-

Data Acquisition: Acquire the spectrum over a relevant mass range (e.g., m/z 100-500). Use a high-resolution analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for acquiring and analyzing a mass spectrum.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key carbonyl and aromatic functional groups, and mass spectrometry verifies the molecular weight and elemental composition, including the characteristic isotopic signature of the bromine atom. This comprehensive spectroscopic dataset serves as an essential reference for any researcher utilizing this compound, ensuring confidence in its identity and purity for subsequent applications in synthesis, screening, and materials development.

References

Methyl 2-(2-bromophenyl)-3-oxobutanoate: A Core Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a versatile β-keto ester that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural features—a reactive β-dicarbonyl system, a chiral center, and an aryl bromide handle—make it an exceptionally valuable precursor for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide provides an in-depth analysis of its core chemical characteristics, spectroscopic profile, reactivity, and safe handling protocols, grounded in established scientific principles and practical laboratory insights. We aim to equip researchers and drug development professionals with the technical understanding necessary to effectively utilize this compound in their synthetic endeavors.

Molecular Identity and Physicochemical Profile

This compound, identified by CAS Number 1243144-97-9, is a polyfunctionalized organic compound.[1][2] The strategic placement of a bromine atom on the phenyl ring provides a reactive site for cross-coupling reactions, while the β-ketoester moiety allows for a wide array of subsequent chemical transformations.

Caption: Chemical Structure of this compound.

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1243144-97-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |

| Molecular Weight | 271.11 g/mol | [2][3] |

| Appearance | Colorless to light yellow Liquid or Solid | [1][3] |

| Boiling Point | 320.1 ± 27.0 °C (Predicted) | [1] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.54 ± 0.46 (Predicted) | [1] |

| Purity | ≥95% - ≥97% | [2][3][4] |

| Storage Temperature | 2-8°C, Refrigerator | [1][3] |

Spectroscopic Signature: A Self-Validating System

Verifying the identity and purity of a starting material is the bedrock of trustworthy and reproducible science. The following spectroscopic data, predicted from first principles and comparison with analogous structures, provides a robust fingerprint for this compound.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale and Causality |

| ¹H NMR | -CH₃ (ester) | ~3.7-3.8 ppm (singlet) | Protons on the methyl ester are deshielded by the adjacent oxygen atom. |

| -CH₃ (ketone) | ~2.2-2.4 ppm (singlet) | Protons on the acetyl methyl group are deshielded by the ketone carbonyl. | |

| -CH- (alpha) | ~4.2-4.4 ppm (singlet) | The alpha-proton is significantly deshielded by the adjacent aryl ring, ester, and ketone carbonyls. | |

| Aromatic protons | ~7.2-7.8 ppm (multiplet) | Protons on the bromophenyl ring exhibit complex splitting patterns due to their electronic environment. | |

| ¹³C NMR | C=O (ketone) | ~200-205 ppm | The ketone carbonyl carbon is highly deshielded. |

| C=O (ester) | ~168-172 ppm | The ester carbonyl carbon is also deshielded, but typically less so than a ketone. | |

| Aromatic carbons | ~120-140 ppm | Aromatic carbons appear in this characteristic region, with the carbon bearing the bromine atom (C-Br) appearing around 122 ppm. | |

| -CH- (alpha) | ~55-60 ppm | The alpha-carbon is deshielded by its substituents. | |

| -OCH₃ (ester) | ~52-54 ppm | The methyl ester carbon. | |

| -CH₃ (ketone) | ~28-32 ppm | The acetyl methyl carbon. | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 270, 272 | The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity (¹⁹Br and ⁸¹Br), a definitive diagnostic feature. |

| Key Fragments | m/z 227/229, 191, 183/185, 155/157, 43 | Fragmentation often involves the loss of the methoxy group (•OCH₃), the acetyl group (CH₃CO•), or cleavage of the keto-ester side chain. The m/z 43 peak (acetyl cation) is typically a strong signal.[5] | |

| IR | C=O Stretch (ester) | ~1740-1750 cm⁻¹ | Strong, sharp absorbance characteristic of a saturated ester carbonyl.[6] |

| C=O Stretch (ketone) | ~1715-1725 cm⁻¹ | Strong, sharp absorbance for the ketone carbonyl.[6] | |

| C-O Stretch | ~1200-1300 cm⁻¹ | Characteristic stretching for the ester C-O bond. | |

| C-Br Stretch | ~550-650 cm⁻¹ | Absorbance in the fingerprint region indicating the presence of an aryl bromide. |

Synthesis and Reactivity

As an intermediate, this compound is typically prepared through carbon-carbon bond-forming reactions. A common and logical approach would be the acylation of methyl 2-(2-bromophenyl)acetate.

Plausible Synthetic Workflow

The synthesis hinges on the generation of an enolate from methyl 2-(2-bromophenyl)acetate, which then acts as a nucleophile to attack an acetylating agent like acetyl chloride or acetic anhydride.

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Laboratory Protocol

This protocol is a representative example based on established chemical principles. Researchers should optimize conditions based on their specific laboratory setup and safety assessment.

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. An inert atmosphere is crucial to prevent the strong base from reacting with atmospheric moisture and CO₂.

-

Reagent Preparation: Dissolve methyl 2-(2-bromophenyl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Enolate Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. The LDA, a strong, non-nucleophilic base, is ideal for quantitatively deprotonating the α-carbon without competing side reactions like attacking the ester carbonyl.

-

Acylation: After stirring for 30-60 minutes to ensure complete enolate formation, add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at -78 °C. This prevents over-acylation and other side reactions.

-

Reaction Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.

Core Reactivity and Applications in Drug Design

The true value of this molecule lies in its capacity for diverse chemical transformations, making it a powerful scaffold in medicinal chemistry. The incorporation of specific functional groups, such as the trifluoromethyl (-CF3) group, is a key strategy in modern drug design to modulate properties like lipophilicity and metabolic stability.[7]

-

Aryl Bromide Handle: The 2-bromophenyl group is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a vast array of aryl, alkyl, or nitrogen-containing substituents, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

-

β-Ketoester Moiety: This functional group is a classic precursor for synthesizing heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, which are common cores in many marketed drugs. It can also undergo decarboxylation to yield a ketone or be used in various alkylation and condensation reactions.[8] The development of novel ligands, including those with inverse agonistic properties, often relies on the synthesis of complex structures derived from such versatile intermediates.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following guidelines are synthesized from available Safety Data Sheets (SDS).[3][10][11]

| Hazard Category | Precautionary Measures and Protocols |

| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (meeting EN166 standard), and a laboratory coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][12] |

| Handling | Avoid contact with skin, eyes, and clothing.[10] Do not ingest or inhale. Wash hands thoroughly after handling.[10][12] |

| First Aid | If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[10] If on Skin: Wash with plenty of soap and water.[10] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Recommended storage is at 2-8°C.[1][3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12] |

Conclusion

This compound is more than just a chemical; it is a key enabler for innovation in medicinal chemistry and materials science. Its predictable reactivity, confirmed by a distinct spectroscopic signature, allows for its confident integration into complex synthetic routes. By understanding its core characteristics—from physicochemical properties to its dual-handle reactivity—researchers can unlock its full potential in creating novel molecules with significant therapeutic or functional value. Adherence to rigorous safety protocols is essential to harnessing this potential responsibly.

References

- 1. This compound | 1243144-97-9 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 1243144-97-9 [sigmaaldrich.com]

- 4. 1243144-97-9 this compound AKSci 9165DY [aksci.com]

- 5. Methyl acetoacetate [webbook.nist.gov]

- 6. Solved IR spectrum methyl acetoacetate um 2929 2849 11 | Chegg.com [chegg.com]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal interest. Its strategic substitution pattern, featuring a bromine atom ortho to an acetoacetate moiety, renders it a versatile precursor for a variety of cross-coupling and cyclization reactions. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this key building block, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and limitations. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions. The three principal strategies discussed herein are:

-

The Diazotization-Coupling Route: A classic approach involving the reaction of a diazonium salt derived from 2-bromoaniline with a β-keto ester.

-

Transition-Metal-Catalyzed Cross-Coupling: A modern and highly versatile method centered on the formation of a carbon-carbon bond between a 2-bromophenyl precursor and a C4-carbonyl synthon.

-

Crossed Claisen Condensation: A fundamental carbonyl condensation reaction adapted for the specific target molecule.

The following table provides a high-level comparison of these synthetic routes:

| Parameter | Diazotization-Coupling | Transition-Metal-Catalyzed Cross-Coupling | Crossed Claisen Condensation |

| Starting Materials | 2-Bromoaniline, Methyl acetoacetate | 2-Bromophenyl halide/boronic acid, Methyl acetoacetate | Methyl 2-bromophenylacetate, Methyl acetate |

| Key Reagents | Sodium nitrite, Copper salt (e.g., CuCl) | Palladium or Copper catalyst, Ligand, Base | Strong base (e.g., Sodium methoxide, LDA) |

| Typical Yield | Moderate | Good to Excellent | Variable, often moderate |

| Reaction Conditions | Low temperatures for diazotization | Mild to elevated temperatures | Anhydrous, often cryogenic with strong bases |

| Scalability | Moderate; handling of diazonium salts can be a concern | Good to Excellent | Moderate; control of side reactions can be challenging |

| Generality & Scope | Generally applicable to various anilines | Broad scope with respect to coupling partners | Can be limited by self-condensation |

Route 1: The Diazotization-Coupling Approach (Meerwein Arylation)

This strategy leverages the well-established Sandmeyer-type reaction chemistry, where an aromatic amine is converted into a reactive diazonium salt intermediate. This intermediate then undergoes a copper-catalyzed coupling with an activated methylene compound, in this case, methyl acetoacetate. This specific application is often referred to as a Meerwein arylation.

Mechanistic Rationale

The reaction proceeds in two key stages. First, 2-bromoaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the 2-bromobenzenediazonium salt. The diazonium group is an excellent leaving group (N₂ gas), and in the presence of a copper(I) catalyst, it can undergo a single-electron transfer to generate an aryl radical. This highly reactive radical then adds to the enol form of methyl acetoacetate. Subsequent rearomatization and tautomerization lead to the desired product. The choice of a copper catalyst is critical for promoting the radical pathway and minimizing unwanted side reactions.

Figure 1: Workflow for the Diazotization-Coupling Route.

Experimental Protocol

Step 1: Diazotization of 2-Bromoaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Meerwein Arylation with Methyl Acetoacetate

-

In a separate flask, prepare a mixture of methyl acetoacetate (1.5 eq) and a copper(I) salt catalyst (e.g., copper(I) chloride, 0.1 eq) in a suitable solvent such as acetone or acetonitrile.

-

Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the methyl acetoacetate mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by pouring it into a large volume of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Field-Proven Insights

-

Temperature Control: Strict temperature control during diazotization is paramount to prevent the decomposition of the unstable diazonium salt and minimize the formation of phenolic byproducts.

-

Catalyst Choice: While copper(I) chloride is commonly used, other copper salts can also be effective. The choice of catalyst can influence the reaction rate and yield.

-

Solvent Effects: The choice of solvent for the coupling reaction can impact the solubility of the reagents and the overall reaction efficiency. Acetone and acetonitrile are often good choices.

Route 2: Transition-Metal-Catalyzed α-Arylation

Modern synthetic chemistry offers powerful tools for the formation of C-C bonds through transition-metal catalysis. The α-arylation of β-keto esters is a well-established transformation, with both palladium and copper-based catalytic systems being employed.

Mechanistic Rationale

The catalytic cycle for palladium-catalyzed α-arylation typically involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-bromophenyl halide (e.g., 2-bromoiodobenzene) to form a Pd(II) intermediate.

-

Enolate Formation: A base deprotonates methyl acetoacetate to form the corresponding enolate.

-

Transmetalation (or related step): The enolate coordinates to the palladium center.

-

Reductive Elimination: The aryl and enolate ligands on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of this reaction, as it modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Figure 2: General scheme for Palladium-Catalyzed α-Arylation.

Experimental Protocol (Palladium-Catalyzed)

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 4-10 mol%), and a base (e.g., a non-nucleophilic base like Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Add methyl acetoacetate (1.2 eq) and the 2-bromophenyl halide (e.g., 2-bromoiodobenzene, 1.0 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final product.

Field-Proven Insights

-

Choice of Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. Using 2-bromoiodobenzene can be advantageous.

-

Ligand Selection: The choice of ligand is critical and often requires screening to find the optimal conditions. Bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups are often effective.[1]

-

Base Sensitivity: The choice of base is important to ensure efficient enolate formation without causing undesired side reactions like ester hydrolysis. Carbonates and phosphates are generally good choices.

Route 3: Crossed Claisen Condensation

The Claisen condensation is a fundamental reaction in organic synthesis for the formation of β-keto esters. A "crossed" Claisen condensation involves the reaction of two different esters. For the synthesis of this compound, this would involve the reaction between methyl 2-bromophenylacetate and methyl acetate.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of one of the esters by a strong base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the second ester. The subsequent loss of an alkoxide leaving group forms the β-keto ester.

A significant challenge in crossed Claisen condensations is the potential for self-condensation of both esters, leading to a mixture of products.[2][3] To achieve a good yield of the desired crossed product, one of the esters should ideally not have α-hydrogens and thus be unable to form an enolate. In this case, both methyl 2-bromophenylacetate and methyl acetate have α-hydrogens. Therefore, careful control of the reaction conditions is necessary to favor the desired reaction pathway.[4][5] One strategy is to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester before the addition of the second ester.[5]

Figure 3: Reactants in the Crossed Claisen Condensation.

Experimental Protocol

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of a strong base (e.g., sodium methoxide, 1.1 eq) in a dry, aprotic solvent (e.g., THF or diethyl ether) and cool it to an appropriate temperature (e.g., 0 °C or -78 °C for LDA).

-

Slowly add methyl 2-bromophenylacetate (1.0 eq) to the base solution to form the enolate.

-

After stirring for a short period, add methyl acetate (1.5 eq) dropwise to the enolate solution.

-

Allow the reaction to proceed at the chosen temperature for several hours.

-

Quench the reaction by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride or dilute acid.

-

Warm the mixture to room temperature and perform a standard aqueous workup, including extraction with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by distillation or column chromatography.

Field-Proven Insights

-

Base and Stoichiometry: The choice of base and the stoichiometry of the reactants are critical for minimizing self-condensation. Using a slight excess of the non-enolizable (or less readily enolizable) ester can favor the crossed product.

-

Order of Addition: When using a strong, non-nucleophilic base like LDA, it is crucial to add the ester to be enolized to the base solution first, followed by the addition of the second ester to control the reaction.

-

Reaction Temperature: Lower temperatures are often employed to control the reactivity of the enolates and improve the selectivity of the reaction.

Conclusion

The synthesis of this compound can be accomplished through several viable synthetic routes. The diazotization-coupling of 2-bromoaniline offers a classical and cost-effective approach, provided that the handling of diazonium intermediates is managed safely. Transition-metal-catalyzed α-arylation represents a more modern, versatile, and often higher-yielding strategy, with the choice of catalyst and ligand being key to its success. The crossed Claisen condensation, while a fundamental transformation, requires careful control to achieve good selectivity for the desired product. The optimal choice of synthesis will ultimately be dictated by the specific requirements of the research or development program, including scale, cost, and available expertise.

References

- 1. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 2. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to Methyl 2-(2-bromophenyl)-3-oxobutanoate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a substituted β-keto ester of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the construction of more complex molecular architectures. Its structure, incorporating a brominated phenyl ring, a β-keto ester moiety, and a chiral center, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and potential pharmaceutical agents. The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the β-keto ester functionality allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1243144-97-9 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |

| Molecular Weight | 271.11 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage | Refrigerator | [1] |

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a central butanoate chain with a methyl ester at one end and a ketone at the C3 position. The C2 position is substituted with a 2-bromophenyl group. The presence of a stereocenter at the C2 position means that this compound can exist as a racemic mixture or as individual enantiomers.

While specific, publicly available experimental spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this exact compound are not readily found in peer-reviewed literature databases, the expected spectral features can be predicted based on its structure. Characterization would typically involve:

-

¹H NMR Spectroscopy: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the ester methyl protons, a multiplet for the methine proton at the chiral center, and a complex multiplet pattern in the aromatic region corresponding to the four protons of the 2-bromophenyl group.

-

¹³C NMR Spectroscopy: Distinct signals would be anticipated for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring (with the carbon bearing the bromine showing a characteristic shift), the methine carbon, and the two methyl carbons.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound: A Conceptual Protocol

Reaction Scheme

A common and effective method for the synthesis of α-aryl-β-keto esters is the acylation of a metal enolate of an arylacetate with an acetylating agent. A logical synthetic pathway would involve the following steps:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

Methyl 2-bromophenylacetate

-

Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

-

Acetylating agent (e.g., Acetyl chloride, Acetic anhydride)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Quenching solution (e.g., Saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Enolate Formation:

-

Anhydrous THF is added to the flask via a syringe.

-

The base (e.g., NaH) is carefully added to the solvent.

-

A solution of Methyl 2-bromophenylacetate in anhydrous THF is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature, depending on the base).

-

The reaction mixture is stirred for a specified period (e.g., 30-60 minutes) to allow for complete formation of the enolate. The causality behind this step is the deprotonation of the α-carbon of the ester by the strong base to generate a nucleophilic enolate.

-

-

Acylation:

-

The acetylating agent (e.g., Acetyl chloride) is dissolved in anhydrous THF and added dropwise to the enolate solution at a low temperature (e.g., -78 °C to 0 °C) to control the exothermic reaction.

-

The reaction mixture is stirred at this temperature for a period of time (e.g., 1-2 hours) and then allowed to warm to room temperature. This step involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acetylating agent.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound. The self-validating nature of this protocol lies in the careful control of anhydrous conditions to prevent quenching of the strong base and the enolate intermediate.

-

Applications in Drug Development and Research

While specific drug development projects utilizing this compound are not extensively documented in the public domain, its structural motifs suggest its potential as a key building block in medicinal chemistry. The α-aryl-β-keto ester framework is a common feature in a variety of biologically active molecules. The 2-bromophenyl moiety can serve as a precursor for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential applications could include the synthesis of novel anti-inflammatory, anti-cancer, or anti-viral agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a conceptualized, robust synthetic protocol. The provided information is intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

References

A Technical Guide to Determining the Solubility Profile of Methyl 2-(2-bromophenyl)-3-oxobutanoate in Common Solvents

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like Methyl 2-(2-bromophenyl)-3-oxobutanoate is a critical physicochemical property that dictates its behavior in various systems.[2] It influences everything from reaction kinetics in synthetic chemistry to bioavailability in drug development.[2][3] A poorly understood solubility profile can lead to significant setbacks, including inconsistent experimental results and challenges in formulation.[4] This guide is structured to provide both the theoretical underpinnings and the practical, validated methodologies to establish a robust solubility profile for the target compound.

This compound is a complex organic molecule with a predicted boiling point of 320.1±27.0 °C and a density of 1.432±0.06 g/cm³.[5] Its structure, featuring a bromophenyl group, a methyl ester, and a keto group, suggests a nuanced interaction with solvents of varying polarities. Based on the principle of "like dissolves like," we can make initial qualitative predictions.[6] The presence of polar functional groups (the ester and keto moieties) indicates potential solubility in polar solvents, while the nonpolar aromatic ring suggests solubility in nonpolar solvents. The overall solubility will be a balance of these competing factors.

Theoretical Framework: The Principles Governing Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a specific temperature and pressure.[4] For a crystalline solid like this compound, the dissolution process involves two key steps: the breaking of the crystal lattice structure and the solvation of the solute molecules by the solvent molecules.

Several factors influence this equilibrium:

-

Solute-Solvent Interactions: The "like dissolves like" principle is paramount.[6] Polar solvents, such as water, methanol, and ethanol, are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes through van der Waals forces.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[6]

-

pH (for ionizable compounds): The solubility of acidic or basic compounds can be significantly altered by the pH of the aqueous medium.[7]

-

Molecular Size: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[6]

The following diagram illustrates the key factors that will influence the solubility of this compound.

Caption: Factors influencing the solubility of the target compound.

Qualitative Solubility Prediction

Before embarking on quantitative measurements, it is useful to establish a qualitative understanding. Based on the structure of this compound and general solubility principles, we can predict its likely behavior in a range of common solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to High | The nonpolar bromophenyl ring will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMSO | High | These solvents can engage in dipole-dipole interactions with the ester and keto groups without the steric hindrance of hydrogen bonding. |

| Polar Protic | Methanol, Ethanol | Moderate | The polar functional groups will interact with these solvents, but the bulky, nonpolar part of the molecule may limit high solubility. |

| Aqueous | Water | Low to Insoluble | The large nonpolar surface area of the molecule is expected to make it poorly soluble in water, a highly polar, hydrogen-bonding solvent.[1] |

Experimental Protocol for Quantitative Solubility Determination: The Equilibrium Method

The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[4] This method ensures that the system has reached a true equilibrium between the dissolved and undissolved solute, providing a reliable and reproducible measurement.[8][9]

The following diagram outlines the workflow for this protocol.

Caption: Workflow for the Equilibrium Solubility Determination Method.

Materials and Equipment

-

This compound (solid form)

-

A selection of common solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator[8]

-

Centrifuge or filtration apparatus (e.g., syringe filters)[8]

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[8]

-

Volumetric flasks and pipettes

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial. The goal is to have undissolved solid remaining at the end of the experiment.[10]

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Incubation: Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[11]

-

Agitation: Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4][10] A preliminary study can be conducted to determine the optimal time to equilibrium.[11]

Part B: Phase Separation and Analysis

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).[10] This step is critical to avoid artificially high results from suspended particles.

-

Dilution: Accurately dilute a known volume of the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[10] A calibration curve should be prepared using standard solutions of known concentrations.[1]

Part C: Data Analysis and Reporting

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

-

Replicates: Perform the entire experiment in triplicate for each solvent to ensure the reproducibility and accuracy of the results.[8]

-

Reporting: Report the solubility as a mean value ± standard deviation, specifying the solvent and the temperature at which the measurement was conducted.

Alternative Method: Solvent Addition for Rapid Screening

For more rapid solubility determination, especially when screening multiple solvents, the solvent addition method can be employed.[12][13] In this technique, a known mass of the solute is suspended in a small amount of an anti-solvent, and the test solvent is gradually added until a clear solution is observed.[14] While faster than the equilibrium method, it's important to note that the rate of solvent addition can influence the results.[12][13]

Conclusion

While a pre-existing, comprehensive solubility profile for this compound is not currently available in the public domain, this guide provides the necessary framework for its empirical determination. By applying the foundational principles of solubility and meticulously following the detailed equilibrium solubility protocol, researchers can generate reliable and accurate data. This information is invaluable for the rational design of experiments, the development of robust formulations, and the successful application of this compound in various scientific and industrial settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. This compound | 1243144-97-9 [amp.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

Unlocking Synthetic Potential: A Technical Guide to the Research Applications of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Abstract

Methyl 2-(2-bromophenyl)-3-oxobutanoate stands as a versatile yet underexplored building block in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive β-ketoester moiety in close proximity to a functionalizable aryl bromide, offers a rich landscape for the construction of diverse and complex molecular scaffolds. This technical guide provides a comprehensive overview of potential research avenues for this compound, targeting researchers, scientists, and professionals in drug development. By leveraging both established and modern synthetic methodologies, we will explore its application in the synthesis of novel heterocyclic systems, its utility in transition-metal-catalyzed cross-coupling reactions, and its potential as a precursor for biologically active molecules and advanced materials. This document is intended to serve as a foundational resource, inspiring innovative research and accelerating the discovery of new chemical entities.

Introduction: The Strategic Value of a Bifunctional Building Block

In the quest for novel chemical matter, the strategic design of starting materials is paramount. This compound (Figure 1) is a prime example of a molecule pre-loaded with orthogonal reactivity, making it a powerful tool for diversity-oriented synthesis.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The β-ketoester functionality is a cornerstone of classical organic synthesis, renowned for its acidic α-proton that facilitates enolate formation and subsequent carbon-carbon bond-forming reactions.[1] This reactivity is central to a myriad of named reactions for the construction of carbocyclic and heterocyclic frameworks.[2][3] Juxtaposed to this is the 2-bromophenyl group, a versatile handle for modern transition-metal-catalyzed cross-coupling reactions. The bromine atom can be readily substituted through a variety of powerful transformations, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.

The strategic 1,4-relationship between the β-ketoester and the bromo-substituent opens the door to a wealth of synthetic possibilities, including intramolecular cyclizations to form novel fused ring systems and tandem reactions that rapidly build molecular complexity. This guide will systematically explore these opportunities, providing both the conceptual framework and practical insights for their realization.

Synthesis of Novel Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an ideal precursor for a variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Intramolecular Cyclization Strategies

The proximity of the β-ketoester and the aryl bromide functionalities invites exploration of intramolecular cyclization reactions to construct novel fused heterocyclic systems.

The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures.[4][5] In the case of this compound, the enol or enolate form of the β-ketoester can act as the alkene component for an intramolecular Heck cyclization. This would lead to the formation of a six-membered ring, yielding a substituted chromenone or dihydroquinoline derivative, depending on the reaction conditions and subsequent aromatization.

Caption: Proposed workflow for intramolecular Heck-type cyclization.

Experimental Protocol: Proof-of-Concept Intramolecular Heck Cyclization

-

Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF, toluene, or acetonitrile).

-

Catalyst and Base Addition: Add a palladium(0) source, such as Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, P(o-tol)₃, or a bidentate ligand like BINAP), and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU).

-

Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Intramolecular Heck Reactions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference Example |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | General Heck Conditions |

| Pd₂(dba)₃ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 110 | Aryl-Alkene Coupling |

| PdCl₂(dppf) | dppf | NaOtBu | Dioxane | 90 | Intramolecular Cyclizations |

The Conrad-Limpach and related syntheses offer a classical yet powerful approach to quinoline and tetrahydroquinoline scaffolds through the condensation of anilines with β-ketoesters.[6][7][8] While this is an intermolecular reaction, the 2-bromophenyl moiety can be leveraged in a subsequent intramolecular cyclization. A more direct approach would involve an intramolecular cyclization of a pre-formed enaminone.

Proposed Synthetic Route to Tetrahydroquinolines:

-

Reductive Amination: The ketone of the β-ketoester can be reductively aminated with a suitable amine, followed by intramolecular N-arylation via a Buchwald-Hartwig amination to form the tetrahydroquinoline ring.

-

Domino Reactions: A one-pot domino reaction could be envisioned where an aniline condenses with the β-ketoester, and a palladium catalyst promotes the subsequent intramolecular C-N bond formation.

Caption: Proposed pathway to tetrahydroquinoline derivatives.

Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single synthetic operation to generate complex products. The β-ketoester functionality of this compound makes it an excellent substrate for several well-known MCRs.

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[2][9][10][11] Employing this compound in this reaction would yield dihydropyrimidinones bearing a 2-bromophenyl substituent, which can be further functionalized via cross-coupling reactions.

The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.[1][3][4][5][12] The reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia. Using our target molecule in this synthesis would lead to highly substituted pyridines with a 2-bromophenyl group, a valuable scaffold in medicinal chemistry.

Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization

The aryl bromide moiety of this compound is a prime handle for a variety of transition-metal-catalyzed reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Palladium-Catalyzed α-Arylation of the β-Ketoester

The α-position of the β-ketoester is acidic and can be readily deprotonated to form an enolate. This enolate can then participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates, a transformation known as α-arylation.[13][14][15][16][17][18] In an intermolecular fashion, this allows for the synthesis of α,β-diaryl-β-ketoesters.

Experimental Protocol: Palladium-Catalyzed α-Arylation

-

Reactant and Catalyst Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), an aryl halide (1.1 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., K₂CO₃ or K₃PO₄) in a vial.

-

Solvent Addition and Reaction: Add an anhydrous solvent (e.g., toluene or dioxane) and seal the vial. Heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time.

-

Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent, filter through a pad of celite, and concentrate. Purify the residue by flash column chromatography.

Table 2: Conditions for Palladium-Catalyzed α-Arylation of β-Ketoesters

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | 85-95 | [13] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 80-92 | Generic Buchwald-Hartwig conditions |

Tandem Cross-Coupling and Cyclization Reactions

A particularly exciting avenue of research is the development of tandem reactions that leverage both the aryl bromide and the β-ketoester functionalities in a single synthetic operation. For example, a Suzuki coupling to introduce an ortho-amino or ortho-hydroxy group on a new aryl substituent could be followed by an in situ condensation and cyclization to form tricyclic benzodiazepine or dibenzoxazepine analogues.

Caption: Proposed tandem reaction for the synthesis of tricyclic benzodiazepines.

Potential Applications in Drug Discovery and Materials Science

The diverse range of molecular scaffolds accessible from this compound suggests numerous potential applications.

Medicinal Chemistry and Drug Discovery

Many of the heterocyclic systems that can be synthesized from this starting material, such as quinolines, pyridines, and benzodiazepines, are well-established pharmacophores with a wide range of biological activities.[1][19] The ability to rapidly generate libraries of analogues through the functionalization of the 2-bromophenyl group makes this an attractive platform for lead discovery and optimization in drug development programs. Recent studies have also highlighted the potential antibacterial activity of certain β-keto esters.[19]

Materials Science